1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene: is an organic compound with a complex structure that includes a benzene ring substituted with methoxy groups and a pentenyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene can be achieved through several synthetic routes. One common method involves the etherification of 1,3-dimethoxybenzene with a suitable pentenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pentenyl group can be reduced to a pentyl group using hydrogenation.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide are used under reflux conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding pentyl derivative.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The methoxy and pentenyl groups can influence its binding affinity and specificity, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the pentenyl ether group, making it less versatile in certain applications.
1,2-Dimethoxy-4-(1-propenyl)benzene: Similar structure but with a propenyl group instead of a pentenyl group, leading to different chemical properties.
Uniqueness
1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene is unique due to the presence of both methoxy and pentenyl ether groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
831170-89-9 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1,3-dimethoxy-5-pent-1-en-3-yloxybenzene |
InChI |
InChI=1S/C13H18O3/c1-5-10(6-2)16-13-8-11(14-3)7-12(9-13)15-4/h5,7-10H,1,6H2,2-4H3 |
InChI Key |
LKOUXYWHMJYAED-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=C)OC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.